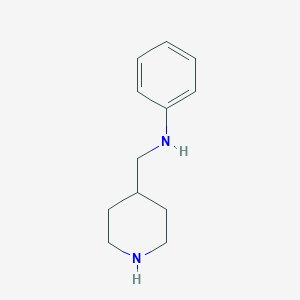

N-(4-Piperidylmethyl)aniline

Vue d'ensemble

Description

N-(4-Piperidylmethyl)aniline is a useful research chemical, an intermediate used in the preparation of dehydroxy isoquine derivatives which are potential antimalarial agents . It has a molecular weight of 190.28 and a molecular formula of C12H18N2 . The compound appears as a pale yellow to yellow-brown solid .

Molecular Structure Analysis

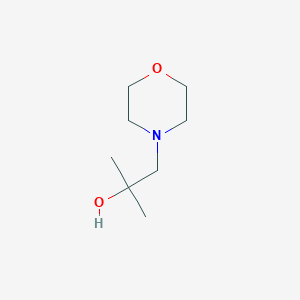

The molecular structure of N-(4-Piperidylmethyl)aniline includes a piperidine ring and an aniline moiety . The piperidine rings of similar molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .

Chemical Reactions Analysis

Aniline compounds, including N-(4-Piperidylmethyl)aniline, are known to undergo various chemical reactions. For instance, chemists generally regard benzene rings as preformed units that are elaborated to build larger molecules . This idea has been challenged in reactions for making anilines .

Physical And Chemical Properties Analysis

N-(4-Piperidylmethyl)aniline has a boiling point of 308.7 ℃ at 760 mmHg and a density of 1.068 g/cm^3 . It has a LogP value of 2.77380, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .

Applications De Recherche Scientifique

Role in Drug Design

Piperidine derivatives, such as N-(4-Piperidylmethyl)aniline, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine moiety is a common structure in many drugs, making N-(4-Piperidylmethyl)aniline a valuable compound in drug design .

Synthesis of Piperidine Derivatives

N-(4-Piperidylmethyl)aniline can be used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have diverse applications in medicinal chemistry .

Anti-inflammatory Applications

While not directly linked to N-(4-Piperidylmethyl)aniline, it’s worth noting that many piperidine-related compounds exhibit potent anti-inflammatory effects . Therefore, it’s possible that N-(4-Piperidylmethyl)aniline could be used to synthesize new anti-inflammatory agents .

Industrial Applications

N-(4-Piperidylmethyl)aniline is also used in industry. However, the specific industrial applications aren’t detailed in the available resources.

Safety and Hazards

Propriétés

IUPAC Name |

N-(piperidin-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-5,11,13-14H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQKQSWOMFKXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)

![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)

![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)